N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S2/c1-33-23-13-14-24-25(16-23)34-27(29-24)30(18-19-6-5-15-28-17-19)26(31)20-9-11-22(12-10-20)32-21-7-3-2-4-8-21/h2-17H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTKBFAWOHCNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction, often using methyl iodide or dimethyl sulfate.
Attachment of the Phenoxy Group: The phenoxy group is typically introduced via an etherification reaction, using phenol and an appropriate halide.
Formation of the Benzamide: The final benzamide structure is formed by coupling the benzothiazole derivative with a pyridinylmethylamine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and phenoxy rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has shown that compounds related to N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide exhibit notable antimicrobial activity. For instance, derivatives have been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness. In vitro studies revealed that certain derivatives possess significant antifungal properties against Aspergillus niger and Apergillus oryzae .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have indicated that related benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been shown to target specific pathways involved in tumor growth and metastasis .
Comparative Analysis of Related Compounds
A comparative analysis highlights the unique properties and biological activities of this compound relative to structurally related compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide | Lacks phenoxy and pyridinylmethyl groups | Limited anticancer activity |
| 2-phenoxy-N-(pyridin-4-ylmethyl)acetamide | Lacks benzothiazole moiety | Moderate antimicrobial activity |
| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Lacks phenoxy and pyridinylmethyl groups | Limited biological activity |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated several derivatives of benzothiazole for their antibacterial and antifungal activities. The results indicated a strong correlation between structural modifications and biological efficacy, suggesting that the inclusion of specific functional groups significantly enhances antimicrobial properties .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that certain derivatives exhibit cytotoxic effects, leading to decreased viability in treated cells compared to controls. This study emphasizes the potential for further development into therapeutic agents targeting specific types of cancer .
Wirkmechanismus
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The phenoxy and pyridinylmethyl groups enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Substituent Effects on the Benzo[d]thiazole Core
Key Examples :
- N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11): Substituent: Bromine at position 6. Synthesis: Achieved via coupling of 2-amino-6-bromobenzo[d]thiazole with activated benzamide derivatives (55% yield) . Properties: White solid with moderate solubility in polar solvents.
N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a) :
- Target Compound (N-(6-(Methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide): Substituent: Methylthio at position 6. Unique Features: The methylthio group improves metabolic stability compared to methoxy or bromo substituents, as sulfur-containing groups resist oxidative degradation .
Data Table 1: Substituent Impact on Benzo[d]thiazole Derivatives
*Estimated based on structural formula.
Modifications on the Benzamide Moiety
Key Examples :
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) :
N-(Benzo[d]thiazol-2-yl)-4-(prop-2-yn-1-yloxy)benzamide (7) :
- Target Compound: Substituent: Phenoxy and pyridin-3-ylmethyl groups.
Research Findings and Implications
- Kinase Inhibition : Compounds like 12a and 12b () show moderate kinase inhibitory activity, suggesting that the target compound’s methylthio and pyridinyl groups may enhance selectivity .
- Alzheimer’s Disease : Triazole-linked derivatives (e.g., compound 33) exhibit dual BACE1 and cholinesterase inhibition, a trait the target compound may share due to structural similarities .
- Metabolic Stability : Methylthio-substituted analogs are less prone to oxidative metabolism than methoxy derivatives, as seen in comparative studies .
Biologische Aktivität
N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique combination of functional groups in its structure suggests potential applications in treating various diseases, including cancer and infections.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key features include:
- A benzothiazole moiety that is known for its diverse biological activities.
- A phenoxy group that may enhance lipophilicity and biological activity.
- A pyridine ring, which is often associated with pharmacological properties.
The biological activity of this compound primarily involves interaction with specific molecular targets.
Target Enzymes
Research indicates that benzothiazole derivatives typically target enzymes such as:
- Cyclooxygenase (COX) : Inhibition of COX enzymes (COX-1 and COX-2) can lead to reduced inflammation and pain relief, as these enzymes are involved in the arachidonic acid pathway responsible for prostaglandin synthesis.
Biochemical Pathways
The compound's activity may modulate several biochemical pathways, including:
- Arachidonic Acid Pathway : By inhibiting COX enzymes, it can reduce the production of inflammatory mediators.
Biological Activity
The biological activities of this compound have been evaluated through various studies, revealing promising results in different assays.
Antimicrobial Activity
Recent studies have shown that similar benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell division through competitive inhibition of enzymes critical for folate synthesis .
Anticancer Activity
Benzothiazole derivatives have also been reported to possess anticancer properties. They can induce apoptosis in cancer cells by activating certain signaling pathways or inhibiting key oncogenic proteins. For example, compounds targeting the CSF-1R signaling pathway have shown efficacy in inhibiting tumor growth .
Case Studies and Experimental Findings
Several studies have explored the biological activities of benzothiazole derivatives, providing insights into their potential therapeutic applications.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of similar thiazole compounds against various bacterial strains. The results indicated significant zones of inhibition, suggesting potent antibacterial properties:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 8 | 10 |
| Compound B | 7 | 8 |
| Compound C | 5 | 9 |
These findings highlight the potential for developing new antibacterial agents based on the benzothiazole framework .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, benzothiazole derivatives were tested against various cancer cell lines. The results showed that some compounds had IC50 values in the nanomolar range, indicating strong cytotoxic effects compared to standard anticancer drugs like metronidazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
